molecular formula C13H20N2 B8766097 N,N-dimethyl-4-phenylpiperidin-4-amine

N,N-dimethyl-4-phenylpiperidin-4-amine

Cat. No.: B8766097
M. Wt: 204.31 g/mol
InChI Key: LZJCNZXEVTXKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-phenylpiperidin-4-amine is a tertiary amine featuring a piperidine ring substituted with a phenyl group at the 4-position and two methyl groups on the nitrogen atom. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol (calculated).

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N,N-dimethyl-4-phenylpiperidin-4-amine

InChI

InChI=1S/C13H20N2/c1-15(2)13(8-10-14-11-9-13)12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3

InChI Key

LZJCNZXEVTXKSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine
  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 249.31 g/mol
  • Key Features : The 4-nitrophenyl substituent introduces a strong electron-withdrawing nitro group, increasing reactivity and altering electronic properties compared to the phenyl group in the target compound. This substitution may enhance interactions with electron-deficient biological targets .
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
  • Molecular Formula : C₂₀H₂₆N₂O
  • Molecular Weight : 310.44 g/mol
  • Key Features: The methoxyphenyl and phenylethyl groups increase steric bulk and lipophilicity.
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine
  • Molecular Formula : C₁₈H₂₉ClN₂
  • Molecular Weight : 308.90 g/mol
  • Key Features : Chlorine substitution enhances metabolic stability and hydrophobic interactions. The extended alkyl chain (4-methylpentyl) increases molecular weight and may reduce solubility .

Functional Group Modifications

N-Phenylpiperidin-4-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₇ClN₂
  • Molecular Weight : 212.72 g/mol (hydrochloride salt)
  • Key Features: Lacks the dimethylamino group, reducing steric hindrance and basicity.
N,2,2,6,6-Pentamethylpiperidin-4-amine
  • Molecular Formula : C₁₀H₂₂N₂
  • Molecular Weight : 170.30 g/mol
  • The absence of aromatic groups reduces π-π stacking capabilities .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* Water Solubility (mg/mL) Key Pharmacological Notes
N,N-Dimethyl-4-phenylpiperidin-4-amine C₁₃H₂₀N₂ 204.31 ~2.5 <0.1 (predicted) High BBB penetration potential
N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine C₁₃H₁₉N₃O₂ 249.31 ~1.8 0.5 (predicted) Nitro group may confer cytotoxicity
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine C₂₀H₂₆N₂O 310.44 ~3.2 <0.05 (predicted) Potential CNS activity due to lipophilicity
N-Phenylpiperidin-4-amine Hydrochloride C₁₁H₁₇ClN₂ 212.72 ~1.0 >1 (experimental) Improved solubility due to HCl salt

*LogP values estimated using computational tools (e.g., ChemAxon).

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce basicity but enhance reactivity, while electron-donating groups (e.g., methoxy) increase basicity and π-system engagement .
  • Steric Effects : Bulky substituents (e.g., pentamethyl groups) limit binding to compact enzymatic sites but improve metabolic stability .
  • Solubility : Hydrochloride salts of piperidin-4-amine derivatives show improved aqueous solubility, critical for in vivo applications .

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